1-(2-bromo-5-fluorophenyl)but-3-en-1-one
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Overview
Description
1-(2-Bromo-5-fluorophenyl)but-3-en-1-one is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-fluorophenyl)but-3-en-1-one typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where the aldehyde is reacted with an alkyne in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)but-3-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Amines, thiols, or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)but-3-en-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-fluorophenyl)but-3-en-1-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary, but typically involve the disruption of cellular processes or signaling pathways .
Comparison with Similar Compounds
- 2-Bromo-5-fluorophenylacetone
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-fluorophenylacetic acid
Comparison: While similar compounds may share some chemical properties, the presence of the butenone group allows for different types of reactions and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
1394141-12-8 |
---|---|
Molecular Formula |
C10H8BrFO |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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